molecular formula C17H16N2O3 B238771 N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide

Cat. No. B238771
M. Wt: 296.32 g/mol
InChI Key: FRRWPVXNAFDDRK-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide, also known as Ebselen, is a synthetic organic compound that has been widely studied for its potential therapeutic applications. Ebselen is a seleno-organic compound that contains a selenium atom, which is known to have antioxidant and anti-inflammatory properties.

Mechanism Of Action

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide has been shown to act as a mimetic of glutathione peroxidase, an enzyme that plays a key role in protecting cells from oxidative damage. N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide can also interact with a variety of other enzymes and proteins, including thioredoxin reductase, protein kinase C, and cyclooxygenase, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects, including antioxidant and anti-inflammatory effects, as well as effects on cellular signaling pathways and gene expression. N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents, as well as its ability to penetrate cell membranes and interact with a variety of enzymes and proteins. However, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide also has limitations, including its potential toxicity at high doses and its potential to interact with other compounds in complex biological systems.

Future Directions

There are several future directions for research on N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide, including its potential use in the treatment of neurological disorders, cancer, and infectious diseases. Further studies are needed to elucidate the mechanisms of action of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide and to optimize its therapeutic effects. Additionally, studies are needed to assess the safety and toxicity of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide in humans and to develop new formulations and delivery methods for N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide.

Synthesis Methods

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide can be synthesized by reacting 2-aminobenzoic acid with 2-ethylphenol and sodium nitrite to form a diazonium salt, which is then reacted with 2-cyclohexen-1-one in the presence of a catalyst to form N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide. The synthesis of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide is a complex process that requires careful control of reaction conditions and purification steps to ensure product purity and yield.

Scientific Research Applications

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including neurological disorders, cancer, and infectious diseases. N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in reducing oxidative stress and inflammation in these diseases.

properties

Product Name

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide

InChI

InChI=1S/C17H16N2O3/c1-3-11-4-7-16-14(8-11)19-17(22-16)13-9-12(18-10(2)20)5-6-15(13)21/h4-9,19H,3H2,1-2H3,(H,18,20)/b17-13+

InChI Key

FRRWPVXNAFDDRK-GHRIWEEISA-N

Isomeric SMILES

CCC1=CC2=C(C=C1)O/C(=C/3\C=C(C=CC3=O)NC(=O)C)/N2

SMILES

CCC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)C)N2

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)C)N2

Origin of Product

United States

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